molecular formula C22H27ClN2O4S B5183121 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B5183121
M. Wt: 451.0 g/mol
InChI Key: YDPVBZCBJOMURO-UHFFFAOYSA-N
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Description

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorinated benzene ring

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-16-8-6-7-11-20(16)24-22(26)15-25(17-9-4-3-5-10-17)30(27,28)18-12-13-21(29-2)19(23)14-18/h6-8,11-14,17H,3-5,9-10,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPVBZCBJOMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions.

    Acylation reaction: The resulting sulfonamide is then acylated with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 2-(N-CYCLOHEXYL3-HYDROXY-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE.

    Reduction: 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ETHYLAMINE.

    Substitution: 2-(N-CYCLOHEXYL3-METHOXY-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study the effects of sulfonamide-containing compounds on various biological pathways and processes.

Medicine

Industry

In industry, this compound could be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial growth by interfering with the synthesis of folic acid, similar to other sulfonamide drugs.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    N-(2-METHYLPHENYL)ACETAMIDE: Lacks the sulfonamide and cyclohexyl groups, making it less complex.

    3-CHLORO-4-METHOXYBENZENESULFONAMIDE: Similar structure but without the acetamide group.

Uniqueness

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler compounds.

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